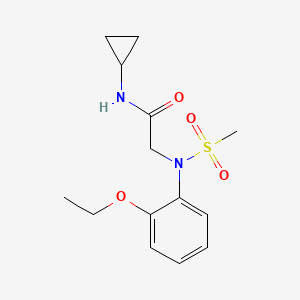
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic implications for various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in various brain functions. By enhancing GABAergic neurotransmission, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has the potential to modulate neuronal activity and improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with anticonvulsant, anxiolytic, and analgesic effects. Additionally, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase dopamine levels in the brain, which has implications for its potential in treating addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various brain functions. Additionally, it has been shown to be safe and well-tolerated in humans, making it suitable for clinical trials. However, there are also limitations to its use. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly potent inhibitor of GABA-AT, which may have unintended consequences on other brain functions.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential in treating addiction, particularly cocaine and nicotine addiction. Additionally, there is ongoing research on its effects on cognitive function and memory. Another area of interest is its potential in treating epilepsy and other neurological disorders. Further studies are needed to fully understand the long-term effects of N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Métodos De Síntesis
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving cyclization, amidation, and thiolation reactions. The synthesis involves the use of various reagents and solvents, including cyclopentanone, 2-fluorobenzaldehyde, piperazine, and carbon disulfide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in various animal models. Additionally, it has been investigated for its potential in treating addiction, including cocaine and nicotine addiction. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its effects on cognitive function and memory.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3S/c17-14-7-3-4-8-15(14)19-9-11-20(12-10-19)16(21)18-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRJANGZJDWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)
![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)


![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)

![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)

